5-(Piperazin-1-yl)pentanenitrile
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Overview
Description
5-(Piperazin-1-yl)pentanenitrile is an organic compound with the molecular formula C9H17N3. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a nitrile group attached to a pentane chain.
Mechanism of Action
Target of Action
The primary target of 5-(Piperazin-1-yl)pentanenitrile is the D3 dopamine receptor . This receptor is a part of the family of G-protein-coupled receptors (GPCRs) and plays a key role in normal physiological pathways in both the central nervous system and the periphery .
Mode of Action
This compound interacts with the D3 dopamine receptor, acting as a high-affinity ligand . This interaction is selective, with the compound showing a high level of selectivity for D3 over other dopamine receptors . The physiological impact of this interaction is mediated through the receptor’s role in various physiological processes .
Biochemical Pathways
The interaction of this compound with the D3 dopamine receptor affects the normal operation of the mesocorticolimbic dopamine (MCL-DA) system . This system, also known as the reward system, is impacted by the compound’s suppression of dopamine transporter (DAT) activity . As a result, synaptic levels of dopamine rise, leading to an amplification of dopamine signaling .
Pharmacokinetics
The solubility of the compound is low, which may impact its bioavailability .
Result of Action
The result of this compound’s action is an increase in dopamine signaling, which can create a sense of euphoria . This is particularly relevant in the context of substance use disorders, where the compound’s interaction with the D3 dopamine receptor has been identified as a potential therapeutic target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pentanenitrile typically involves the reaction of piperazine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where piperazine reacts with 5-bromopentanenitrile under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-(Piperazin-1-yl)pentanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinepentanenitrile
- 5-(4-Arylpiperazin-1-yl)pentanenitrile
- 5-(Piperazin-1-yl)quinolin-2(1H)-one
Uniqueness
5-(Piperazin-1-yl)pentanenitrile is unique due to its specific structure, which combines the piperazine ring with a nitrile group attached to a pentane chain. This combination imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various compounds. Compared to other piperazine derivatives, it offers a balance of reactivity and stability, making it suitable for diverse applications .
Properties
IUPAC Name |
5-piperazin-1-ylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c10-4-2-1-3-7-12-8-5-11-6-9-12/h11H,1-3,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVCKSGRTZORPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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